N,N,N-三乙基苯甲胺氯化物

描述

N,N,N-Triethylbenzenaminium chloride, also known as N,N,N-Triethylbenzenaminium chloride, is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N,N-Triethylbenzenaminium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Triethylbenzenaminium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

阻燃剂和环境归趋中的应用

N,N,N-三乙基苯甲胺氯化物在用于各种消费品的新型溴化阻燃剂(NBFR)的开发和分析中的作用突出了其在提高材料安全标准方面的意义。Zuiderveen、Slootweg 和 de Boer (2020) 的综述强调了需要进一步研究 NBFR 的出现、环境归趋和毒性,包括那些可能与 N,N,N-三乙基苯甲胺氯化物衍生物相关的。他们的工作强调了我们对这些化学品影响的理解中的关键知识差距,敦促采用优化的分析方法和全面的环境评估 (Zuiderveen 等人,2020)。

水处理中的高级氧化工艺

在水处理的背景下,N,N,N-三乙基苯甲胺氯化物可能作为前体或中间体牵涉到高级氧化工艺 (AOP)。Qutob 等人 (2022) 详细介绍了 AOP 对扑热息痛的降解,说明了此类工艺产生具有不同生物毒性水平的副产物的可能性。尽管没有直接提到 N,N,N-三乙基苯甲胺氯化物,但该研究的相关性在于更广泛地了解 AOP 在水性介质中有机化合物处理方面的效率和安全性 (Qutob 等人,2022)。

对聚合物材料降解的见解

Starnes (2002) 关于聚氯乙烯 (PVC) 热降解的综述提出了一个基础视角,说明 N,N,N-三乙基苯甲胺氯化物相关研究如何为理解聚合物材料稳定性和降解途径提供信息。虽然重点是 PVC,但所讨论的原理和机制,包括氯离子在降解过程中的作用,与广泛的材料有关,并可以指导未来关于提高材料寿命和环境影响的研究 (Starnes,2002)。

受污染水处理的电化学工艺

Radjenovic 和 Sedlak (2015) 讨论了处理受污染水中的电化学工艺的挑战和机遇,这可能与 N,N,N-三乙基苯甲胺氯化物的潜在应用相关。他们的综述强调了了解电化学处理功效的重要性,特别是在有毒副产物的形成和效率损失方面。这项工作提出了优化电化学方法的途径,以最大程度地减少与水处理相关的环境和健康风险 (Radjenovic 和 Sedlak,2015)。

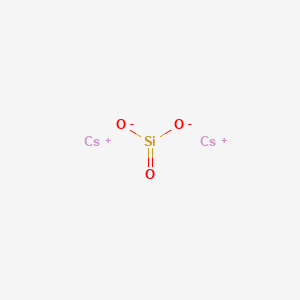

催化转化和新兴催化剂

Blom、Gallego 和 Driess (2014) 概述了催化中的 N-杂环硅烯 (NHSi) 配合物,展示了 N,N,N-三乙基苯甲胺氯化物衍生物在新型催化过程中的潜力。他们的综述标志着 NHSi 配合物成为研究重点,因为它们具有独特的性质和在各种催化转化中的潜在应用,为未来对高效和多功能催化剂的研究铺平了道路 (Blom 等人,2014)。

作用机制

Target of Action

Phenyltriethylammonium Chloride (PTEAC) is a quaternary ammonium compound

Mode of Action

It’s known that quaternary ammonium compounds can interact with cell membranes, disrupting their integrity and function . This can lead to changes in cell permeability and potential cell death.

生化分析

Biochemical Properties

N,N,N-Triethylbenzenaminium chloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, N,N,N-Triethylbenzenaminium chloride can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Cellular Effects

N,N,N-Triethylbenzenaminium chloride has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, N,N,N-Triethylbenzenaminium chloride can impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of N,N,N-Triethylbenzenaminium chloride involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and proteins, leading to inhibition or activation of their activity. This binding often involves specific interactions with amino acid residues or other functional groups on the biomolecule. Additionally, N,N,N-Triethylbenzenaminium chloride can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N-Triethylbenzenaminium chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. For instance, N,N,N-Triethylbenzenaminium chloride may degrade over time, leading to a decrease in its inhibitory or activatory effects on enzymes and proteins. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of N,N,N-Triethylbenzenaminium chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant inhibitory or toxic effects. For example, high doses of N,N,N-Triethylbenzenaminium chloride may lead to enzyme inhibition, disruption of cellular signaling pathways, or even cell death. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

N,N,N-Triethylbenzenaminium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of N,N,N-Triethylbenzenaminium chloride within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, N,N,N-Triethylbenzenaminium chloride can localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

N,N,N-Triethylbenzenaminium chloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, N,N,N-Triethylbenzenaminium chloride may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can interact with enzymes and proteins involved in various cellular processes .

属性

IUPAC Name |

triethyl(phenyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTMDIORIDZWQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

310-24-7 (Parent) | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20995823 | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7430-15-1 | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)